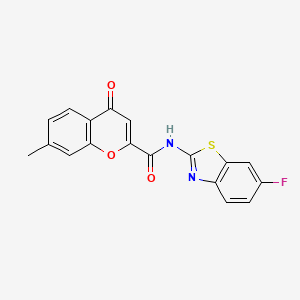

N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 866245-42-3) is a heterocyclic compound featuring a benzothiazole core fused with a chromene carboxamide moiety. Key attributes include:

- Molecular Weight: 388.8 g/mol .

- Computed Properties: XLogP3 (lipophilicity): 4.5 . Hydrogen Bond Donor/Acceptor Count: 1 donor, 6 acceptors . Topological Polar Surface Area (TPSA): 96.5 Ų .

- Structural Features: The 6-fluoro substituent on the benzothiazole ring enhances electronic effects, while the chromene system contributes rigidity and planar geometry, influencing binding interactions .

Properties

Molecular Formula |

C18H11FN2O3S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H11FN2O3S/c1-9-2-4-11-13(22)8-15(24-14(11)6-9)17(23)21-18-20-12-5-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |

InChI Key |

XWGSOWIKUHNBJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(6-fluoro-1,3-benzothiazol-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Pyrazole-Based Carboxamides

- Example : N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide .

- Key Differences : Replaces the chromene system with a pyrazole ring and a hydroxylated phenyl group.

- Implications :

- Increased hydrogen-bonding capacity (additional hydroxyl donor) may improve solubility but reduce membrane permeability.

- Smaller ring system (pyrazole vs. chromene) likely lowers molecular weight and alters conformational flexibility.

Tetrazole-Containing Analogues

- Example: (Z)-4-((6-chloro-3-methyl-4-propoxy-2-(4-(trifluoromethoxy)phenylimino)-2,3-dihydrobenzo[d]imidazol-1-yl)methyl)-N-(1H-tetrazol-5-yl)benzamide . Key Differences: Features a tetrazole group and benzimidazole core instead of benzothiazole-chromene. Implications:

- Larger substituents (e.g., trifluoromethoxy) increase molecular weight and complexity (Complexity: 634 vs. higher for this analogue) .

Physicochemical and Computational Analysis

Table 1: Comparative Properties of Selected Compounds

Key Trends:

- Lipophilicity : The target compound’s XLogP3 (4.5) balances lipophilicity for membrane penetration while avoiding excessive hydrophobicity. Pyrazole analogues may exhibit lower logP due to polar groups, whereas tetrazole derivatives could be more lipophilic .

- Structural Rigidity : The chromene system in the target compound imposes conformational constraints, which may enhance target selectivity compared to flexible pyrazole or benzimidazole cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.